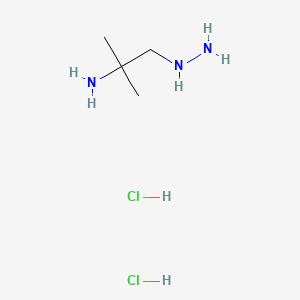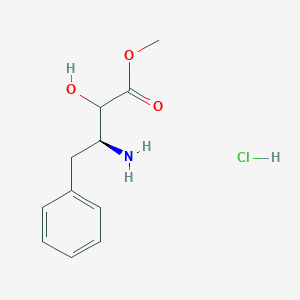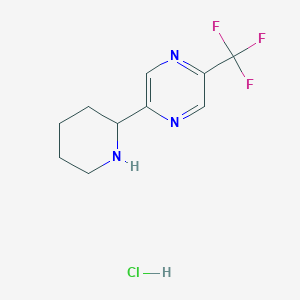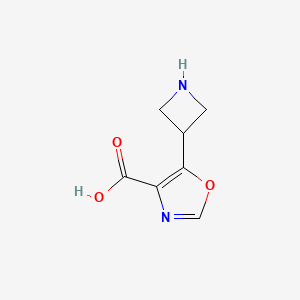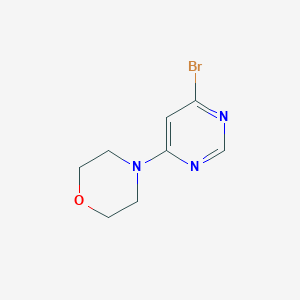
4-(6-Bromopyrimidin-4-YL)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Bromopyrimidin-4-yl)morpholine is a chemical compound that belongs to the class of bromopyrimidines It is characterized by the presence of a bromine atom at the 6th position of the pyrimidine ring and a morpholine group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Bromopyrimidin-4-yl)morpholine typically involves the nucleophilic substitution reaction of a bromopyrimidine derivative with morpholine. One common method includes reacting 6-bromopyrimidine with morpholine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(6-Bromopyrimidin-4-yl)morpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce complex heterocyclic compounds.
Scientific Research Applications
4-(6-Bromopyrimidin-4-yl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(6-Bromopyrimidin-4-yl)morpholine involves its interaction with specific molecular targets. The bromine atom and morpholine group contribute to its binding affinity and specificity. The compound can modulate various biological pathways, including enzyme inhibition and receptor binding, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Bromopyrimidin-2-yl)morpholine
- 4-(4-Bromopyrimidin-2-yl)morpholine
- 4-(6-Chloropyrimidin-4-yl)morpholine
Uniqueness
4-(6-Bromopyrimidin-4-yl)morpholine is unique due to the specific positioning of the bromine atom and morpholine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H10BrN3O |
|---|---|
Molecular Weight |
244.09 g/mol |
IUPAC Name |
4-(6-bromopyrimidin-4-yl)morpholine |
InChI |
InChI=1S/C8H10BrN3O/c9-7-5-8(11-6-10-7)12-1-3-13-4-2-12/h5-6H,1-4H2 |
InChI Key |
TZDFFGBFXNERJO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=NC=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


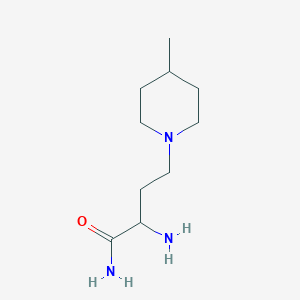
![Lithium(1+) 4-[(tert-butoxy)carbonyl]-1,4-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13510941.png)

![Tert-butyl 2-[(2-methylphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B13510949.png)
![4-[4-(Bromomethyl)phenoxy]benzonitrile](/img/structure/B13510958.png)
![3-({[(Tert-butoxy)carbonyl]amino}methyl)-4-phenylbutanoic acid](/img/structure/B13510959.png)
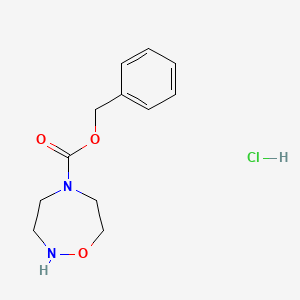

![3-{[(tert-butoxy)carbonyl]amino}-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B13510981.png)
